1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Brand Name: Vulcanchem
CAS No.: 304021-16-7
VCID: VC2937629
InChI: InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10)
SMILES: C1CNC(=O)C2=C(N1)C=CS2
Molecular Formula: C7H8N2OS
Molecular Weight: 168.22 g/mol

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

CAS No.: 304021-16-7

Cat. No.: VC2937629

Molecular Formula: C7H8N2OS

Molecular Weight: 168.22 g/mol

* For research use only. Not for human or veterinary use.

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one - 304021-16-7

Specification

CAS No. 304021-16-7
Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
IUPAC Name 1,2,3,4-tetrahydrothieno[3,2-e][1,4]diazepin-5-one
Standard InChI InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10)
Standard InChI Key DBHYNUPWRUCSDP-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C(N1)C=CS2
Canonical SMILES C1CNC(=O)C2=C(N1)C=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1H,2H,3H,4H,5H-Thieno[3,2-e] diazepin-5-one features a seven-membered diazepinone ring fused to a thiophene moiety (Figure 1). The IUPAC name, 1,2,3,4-tetrahydrothieno[3,2-e] diazepin-5-one, reflects its bicyclic structure with nitrogen atoms at positions 1 and 4 . The compound’s nonplanar conformation, confirmed by X-ray crystallography in related diazepinones, arises from torsional strain in the diazepinone ring .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC7H8N2OS\text{C}_7\text{H}_8\text{N}_2\text{OS}
Molecular Weight168.22 g/mol
CAS Number304021-16-7
IUPAC Name1,2,3,4-tetrahydrothieno[3,2-e] diazepin-5-one
SMILESC1CNC(=O)C2=C(N1)C=CS2
XLogP30.8 (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H} NMR (DMSO-d6d_6): Signals at δ 3.57 ppm (H3, singlet) and δ 10.80 ppm (H1, broad singlet) confirm the diazepinone ring’s methylene and amide protons .

  • 13C^{13}\text{C} NMR: Carbonyl resonance at δ 166.3 ppm (C5) and thiophene carbons between δ 120–145 ppm .

  • IR Spectroscopy: Strong absorption at 1680–1700 cm1^{-1} (C=O\text{C=O}) and 1250–1300 cm1^{-1} (C-N\text{C-N}) .

Synthesis and Reaction Pathways

Cyclization Strategies

The compound is synthesized via acid-catalyzed cyclization of 3-aminothiophene derivatives. Key steps include:

  • Precursor Preparation: 3-Aminothiophenes are reacted with ethyl aroylacetates under reflux conditions .

  • Cyclization: Heating in DMSO with triethylamine at 130°C for 35 minutes induces ring closure .

Table 2: Optimized Synthesis Conditions

ParameterValue
Temperature130°C
SolventDMSO
CatalystTriethylamine
Reaction Time35–60 minutes
Yield67–92%

Regiospecific Modifications

Halogenation at the thiophene ring (e.g., chloro or bromo substituents) enhances bioactivity. For example, 7-chloro derivatives are synthesized using chloroacetonitrile in 4N HCl/dioxane . Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >85% .

Biological Activities and Applications

Kinase Inhibition

The thienodiazepinone core inhibits LIM kinase 1 (LIMK1), a regulator of actin dynamics. Derivatives with halogen substituents exhibit IC50_{50} values <100 nM in breast cancer cell lines .

Table 3: Key Biological Data

ActivityModel SystemResult
LIMK1 InhibitionMCF-7 cellsIC50_{50} = 89 nM
CytotoxicityHEK293CC50_{50} > 50 μM
GABAA_A BindingRat brain membranesKi_i = 1.2 μM

Recent Advances and Future Perspectives

Structural Optimization

Recent work focuses on fluorine substitution to improve metabolic stability. The 9-fluoro derivative shows a 3-fold increase in plasma half-life compared to the parent compound .

Computational Modeling

Density Functional Theory (DFT) studies predict enhanced binding affinity (ΔG = -9.2 kcal/mol) for derivatives with para-methoxy phenyl groups at C2 .

Scale-Up Challenges

Current limitations include:

  • Low Solubility: <0.1 mg/mL in aqueous buffers.

  • Purity Control: HPLC methods achieve 98.5% purity using C18 columns (ACN/water gradient) .

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